TR-β Binding Activity of 4-Hexylphenyl Propiolate vs. Structurally Related Analog
4-Hexylphenyl propiolate (4-hexylphenyl prop-2-ynoate) exhibits measurable binding affinity for the thyroid hormone receptor beta (TR-β) ligand-binding domain, with an IC50 of 1.67 × 10^4 nM (16.7 μM) as determined by fluorescence polarization competition assay against SRC2-2 peptide [1]. A structurally related compound, 1-(4-hexylphenyl)-prop-2-en-1-one (HPPE), alkylates a specific cysteine residue on the TR-β surface and is liberated from its precursor DHPPA [2]. The two compounds differ fundamentally in their electrophilic warhead: the propiolate contains a terminal alkyne capable of click conjugation, whereas HPPE is an α,β-unsaturated ketone that acts as a covalent cysteine modifier. No direct head-to-head binding comparison between these two compounds is available in the literature.
| Evidence Dimension | TR-β ligand-binding domain (LBD) inhibition |
|---|---|
| Target Compound Data | IC50 = 1.67 × 10^4 nM (16.7 μM) |
| Comparator Or Baseline | 1-(4-hexylphenyl)-prop-2-en-1-one (HPPE): covalent alkylation of TR-β cysteine residue (no quantitative IC50 for comparison) |
| Quantified Difference | Not quantifiable due to differing assay formats and mechanisms |
| Conditions | Fluorescence polarization assay; competition of TR LBD binding to SRC2-2 peptide |
Why This Matters
For researchers targeting TR-β for probe development or screening, 4-hexylphenyl propiolate provides a non-covalent, alkyne-functionalized scaffold amenable to click chemistry diversification, a synthetic advantage not offered by the covalent modifier HPPE.
- [1] BindingDB. BDBM18854: 4-hexylphenyl prop-2-ynoate. IC50 = 1.67E+4 nM against human TR-β LBD. Accessed 2026. View Source
- [2] PDBj. Thyroid receptor beta in complex with inhibitor. Summary entry for HPPE. Accessed 2026. View Source
